7-Acetoxy-2-chloro-1-heptene
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Overview
Description
7-Acetoxy-2-chloro-1-heptene is an organic compound with the molecular formula C9H15ClO2. It is characterized by the presence of an acetate group, a chlorine atom, and a heptene chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-2-chloro-1-heptene typically involves the reaction of 6-chloro-1-heptene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Acetoxy-2-chloro-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products:
Substitution: Products include various substituted heptenes.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
7-Acetoxy-2-chloro-1-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Acetoxy-2-chloro-1-heptene involves its interaction with various molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate. This intermediate can then participate in further chemical reactions, leading to the formation of different products. The chlorine atom can also be involved in substitution reactions, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
6-Chloro-1-heptene: Lacks the acetate group, making it less reactive in certain reactions.
7-Acetoxy-1-heptene: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-1-heptene: Has a different position of the chlorine atom, leading to different chemical behavior
Uniqueness: 7-Acetoxy-2-chloro-1-heptene is unique due to the presence of both an acetate group and a chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
6-chlorohept-6-enyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBRBZSLJUYJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641237 |
Source
|
Record name | 6-Chlorohept-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-21-0 |
Source
|
Record name | 6-Hepten-1-ol, 6-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorohept-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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